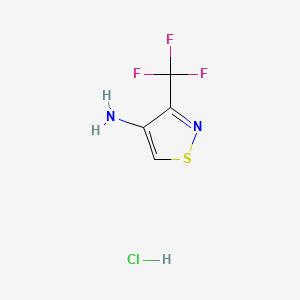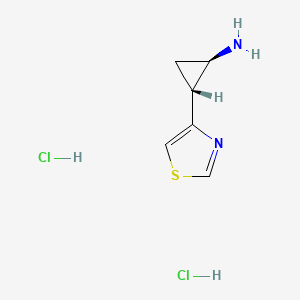
rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride: is a synthetic compound that features a cyclopropane ring substituted with a thiazole group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Thiazole Group: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.
Amination: The amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the cyclopropane ring or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amine group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehydrogenated products.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound could be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It might be investigated as a potential drug candidate or as a precursor for pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
作用机制
The mechanism by which rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride exerts its effects would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
相似化合物的比较
Similar Compounds
rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine: The non-dihydrochloride form.
(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine: The enantiomerically pure form.
2-(1,3-thiazol-4-yl)cyclopropan-1-amine: Without the specific stereochemistry.
Uniqueness
The unique combination of the cyclopropane ring, thiazole group, and amine group in rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride may confer specific chemical and biological properties that are not present in similar compounds. This could include unique reactivity, stability, or biological activity.
属性
分子式 |
C6H10Cl2N2S |
|---|---|
分子量 |
213.13 g/mol |
IUPAC 名称 |
(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H8N2S.2ClH/c7-5-1-4(5)6-2-9-3-8-6;;/h2-5H,1,7H2;2*1H/t4-,5-;;/m1../s1 |
InChI 键 |
LMIXVRIBXZYQNH-ALUAXPQUSA-N |
手性 SMILES |
C1[C@H]([C@@H]1N)C2=CSC=N2.Cl.Cl |
规范 SMILES |
C1C(C1N)C2=CSC=N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13457417.png)
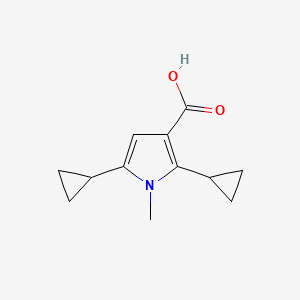
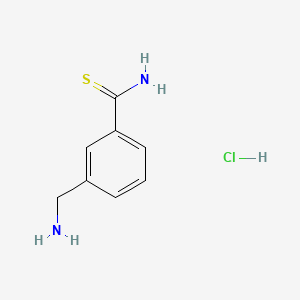
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
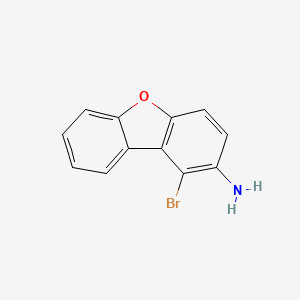
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
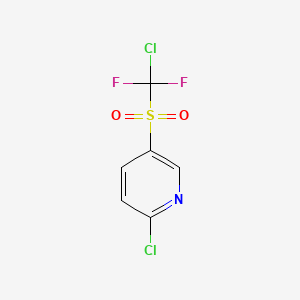
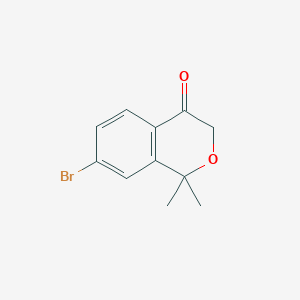
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
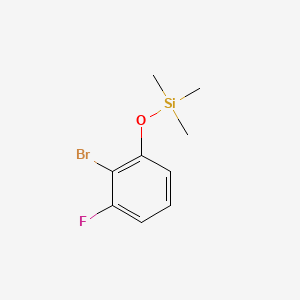
![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
